4-bromo-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-bromo-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Thiazole Substitution: The thiazole moiety can be introduced through a nucleophilic substitution reaction using a thiazole derivative and a suitable leaving group.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the corresponding carboxylic acid or ester with an amine.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the thiazole ring.
Reduction: Reduction reactions may target the bromine atom or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-bromo-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide: Lacks the bromine atom.
4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide: Lacks the thiazole moiety.
4-bromo-1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide: Lacks the methyl group on the thiazole ring.
Uniqueness
The presence of both the bromine atom and the thiazole moiety in 4-bromo-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide may confer unique biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C10H11BrN4OS |
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Molecular Weight |
315.19 g/mol |
IUPAC Name |
4-bromo-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H11BrN4OS/c1-5-4-17-10(12-5)13-9(16)8-7(11)6(2)15(3)14-8/h4H,1-3H3,(H,12,13,16) |
InChI Key |
WPMFAQKKFIKHIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=NN(C(=C2Br)C)C |
Origin of Product |
United States |
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